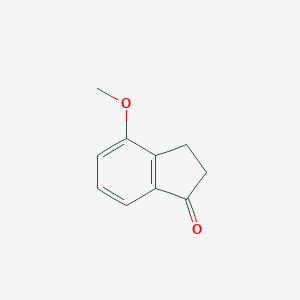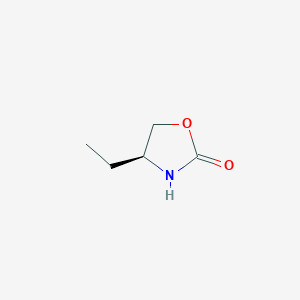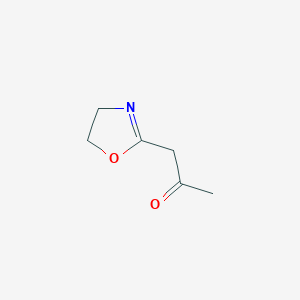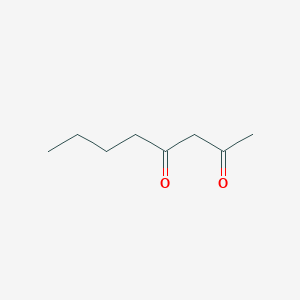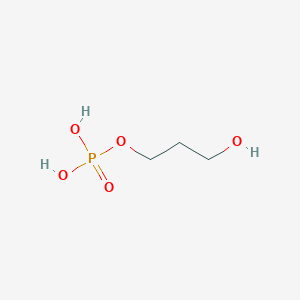
Bornyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl butyrate is an organic compound known for its pleasant, pine-like aroma. It is a type of ester formed from borneol and butyric acid. This compound is commonly used in the fragrance and flavor industries due to its distinctive scent and flavor profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through an esterification reaction between borneol and butyric acid. This reaction is often catalyzed by an acid such as sulfuric acid or sulfuric acid triethyl ester. The reaction is carried out under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the acid catalyst is added to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Bornyl butyrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of borneol and butyric acid.
Reduction: Reduction of this compound can yield borneol.
Substitution: In the presence of suitable reagents, this compound can undergo substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid chlorides and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation: Borneol and butyric acid.
Reduction: Borneol.
Substitution: Various esters depending on the reagents used.
Scientific Research Applications
Bornyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of bornyl butyrate involves its interaction with various molecular targets and pathways:
Permeability Enhancement: this compound can alter cell membrane lipid structures, enhancing the permeability of drugs across biological barriers.
Anti-inflammatory Effects: It may modulate inflammatory pathways, reducing inflammation in biological systems.
Comparison with Similar Compounds
Bornyl butyrate can be compared with other similar compounds such as:
Butyl butyrate: Known for its fruity aroma, used in the food and beverage industry.
Isothis compound: Similar in structure but with different physical properties and applications.
Camphor: Shares a similar bicyclic structure but is used primarily in medicinal applications.
Uniqueness: this compound is unique due to its distinctive pine-like aroma and its ability to enhance drug permeability, making it valuable in both the fragrance industry and pharmaceutical research .
Properties
CAS No. |
13109-70-1 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1 |
InChI Key |
VIPNQHBVIDJXJE-UHIISALHSA-N |
SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.981-0.991 |
| 13109-70-1 | |
physical_description |
Colourless liquid; Herbaceous aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


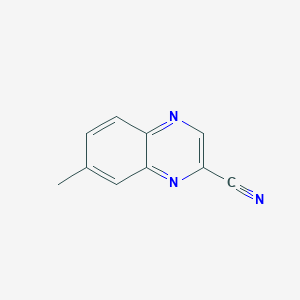
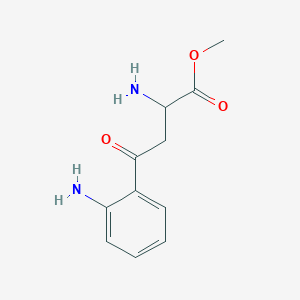
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)


